molecular formula C8H4F3NO B147567 3-(Trifluoromethyl)phenyl isocyanate CAS No. 329-01-1

3-(Trifluoromethyl)phenyl isocyanate

Cat. No. B147567
CAS RN: 329-01-1
M. Wt: 187.12 g/mol
InChI Key: SXJYSIBLFGQAND-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)phenyl isocyanate is a chemical compound that is part of the isocyanate family, characterized by the presence of the isocyanate group (-N=C=O). This functional group is known for its high reactivity, which makes isocyanates useful in a variety of chemical reactions, particularly in the synthesis of polymers such as polyurethane. The trifluoromethyl group (-CF3) attached to the phenyl ring enhances the compound's chemical and physical properties, making it a valuable reagent in organic synthesis.

Synthesis Analysis

The synthesis of compounds related to 3-(Trifluoromethyl)phenyl isocyanate involves various methods. For instance, the synthesis of 6-(trifluoromethyl)phenanthridines is achieved through oxidative cyclization of 2-isocyanobiphenyls with CF3SiMe3 under metal-free conditions, which allows the direct formation of C-CF3 bonds . Another related synthesis involves the reaction of trifluoromethyl isocyanide with a metal-metal triple bond, leading to the formation of compounds with bridging CF3NC ligands .

Molecular Structure Analysis

The molecular structure of compounds containing the trifluoromethyl group can be characterized by various spectroscopic methods. For example, (trifluoromethoxy)phenylboronic acids were studied using 1H, 13C, 11B, and 19F NMR spectroscopy, revealing the influence of the -OCF3 group on the molecule's acidity and hydrogen bonding . The rotational spectrum of trifluoromethyl isocyanate itself has been measured, providing insights into the internal rotation of the trifluoromethyl group and the molecule's structural parameters .

Chemical Reactions Analysis

Isocyanates are known for their participation in a variety of chemical reactions. The reactivity of the isocyanate group allows for the synthesis of carbamates and ureas, as demonstrated by the production of 3,3,3-trifluoroethyl isocyanate from perfluoroisobutene and its subsequent use in synthesizing anticancer agents . Additionally, the oligomerization of phenyl isocyanate catalyzed by a polynuclear yttrium trifluoroethoxide complex showcases the potential of isocyanates in polymer chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Trifluoromethyl)phenyl isocyanate and related compounds are influenced by the trifluoromethyl group. This group can affect the acidity, as seen in the case of (trifluoromethoxy)phenylboronic acids , and the barrier to internal rotation, as observed in the rotational spectrum analysis of trifluoromethyl isocyanate . The presence of the trifluoromethyl group also contributes to the compound's stability and reactivity, which are essential for its applications in organic synthesis and materials science.

Scientific Research Applications

Catalyst in Oligomerization

3-(Trifluoromethyl)phenyl isocyanate has been utilized in the synthesis of polynuclear yttrium trifluoroethoxide, which demonstrated high efficacy as a catalyst for the oligomerization of phenyl isocyanate (Peng, Yao, Deng, Zhang, & Shen, 2006).

Spectroscopy and Structural Analysis

This compound has also been instrumental in spectroscopic studies. For instance, the infrared and Raman spectra of trifluoromethyl isocyanate, including its dimer forms, have been analyzed to understand its molecular structure (Downs & Haas, 1967).

Solvent Effects in Catalytic Reactions

Studies have shown the significant impact of polar aprotic solvents, like DMSO and DMF, on the trimerization of phenyl isocyanate by organometallic catalysts. These solvents greatly enhance the reaction rate (Dabi & Zilkha, 1980).

Development of Optically Active Polymers

Research has been conducted on synthesizing novel optically active aromatic isocyanates using 3-(Trifluoromethyl)phenyl isocyanate, which led to the development of polymers with unique rotational properties (Maeda & Okamoto, 1998).

Intermediates for Biologically Active Compounds

Fluorinated aromatic isocyanates, like 3-(Trifluoromethyl)phenyl isocyanate, serve as valuable intermediates for producing herbicides, insecticides, and fungicidal properties (Kuehle & Klauke, 1977).

Influence in Cycloaddition Reactions

The compound's influence has been studied in cycloaddition reactions, particularly focusing on catalysts like tetraarylstibonium cations for oxirane and isocyanate reactions (Yang, Pati, Bélanger‐Chabot, Hirai, & Gabbaï, 2018).

Kinetics of Reactions with Ureas

The kinetics of reactions involving phenyl isocyanate with ureas, catalyzed by butyltin trichloride, have been thoroughly studied, providing insight into reaction mechanisms and catalyst effectiveness (Dyer & Pinkerton, 1965).

Effects of Catalysts on Isocyanate Reactions

The effect of various catalysts, including organotin and tertiary amine catalysts, on the reaction rates and product formation in phenyl isocyanate reactions, has been investigated (Wong & Frisch, 1986).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds through reactions of phenyl isocyanate with tin(II) bis(acetylacetonate) demonstrates the compound's utility in creating diverse molecular structures (Wakeshima & Kijima, 1975).

Reactivity in Aqueous Solutions

The reactivity of phenyl isocyanate in aqueous solutions has been explored, providing insights into its behavior and interaction with nucleophiles like imidazole and water (Hegarty, Hegarty, & Scott, 1975).

Safety And Hazards

3-(Trifluoromethyl)phenyl isocyanate is moderately toxic by ingestion, inhalation, and intraperitoneal routes . It is a lachrymator and a flammable liquid when exposed to heat, sparks, or flame . When heated to decomposition, it emits very toxic fumes of NOx and F- .

properties

IUPAC Name

1-isocyanato-3-(trifluoromethyl)benzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H4F3NO/c9-8(10,11)6-2-1-3-7(4-6)12-5-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJYSIBLFGQAND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0027143
Record name 3-(Trifluoromethyl)phenyl isocyanate
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Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Isocyanobenzotrifluoride appears as a light colored liquid. May severely irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation and skin absorption.
Record name ISOCYANOBENZOTRIFLUORIDE
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Product Name

3-(Trifluoromethyl)phenyl isocyanate

CAS RN

none, 329-01-1
Record name ISOCYANOBENZOTRIFLUORIDE
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Record name 3-(Trifluoromethyl)phenyl isocyanate
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Record name 3-(Trifluoromethyl)phenyl isocyanate
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Record name Benzene, 1-isocyanato-3-(trifluoromethyl)-
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Record name 3-(Trifluoromethyl)phenyl isocyanate
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Record name α,α,α-trifluoro-3-tolyl isocyanate
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Record name 3-(TRIFLUOROMETHYL)PHENYL ISOCYANATE
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Synthesis routes and methods

Procedure details

Triphosgene (0.75 g) was added to anhydroue toluene (10 ml) under nitrogen protection, and then a solution of 3-trifluoromethylaniline (0.8 g) in dichloromethane (15 ml) was added dropwise in an ice-bath. After addition, the reaction mixture was stirred at room temperature for 15 min, and then heated to 80° C. for 6 h. The completion of the reaction was indicated by TLC. The reaction mixture was concentrated under reduced pressure to give the product as oil, which then was solidified.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
133
Citations
G ZHAO, D ZHENG, Y JIANG, X WANG… - Chinese Journal of …, 2016 - ingentaconnect.com
Objective: To establish an HPLC method after pre-column derivatization for the determination of CTF-aminobenzene[4-chloro-3-(trifluoromethyl)-benzenamine] and CTF-urea {1, 3-bis (4…
Number of citations: 0 www.ingentaconnect.com
Y Jiao, F Huang, P Xu, Y Zhang, S Yang… - Medicinal …, 2016 - ingentaconnect.com
Kinase insert Domain-containing Receptor (KDR) is one of the currently validated targets for anticancer drug discovery and development. Herein, a series of o-amino-arylurea …
Number of citations: 3 www.ingentaconnect.com
J Liu, M Wu, X Li, D Wu, H Wang… - Advanced Energy …, 2023 - Wiley Online Library
Enhancing the charge cut‐off voltage of LiCoO 2 at 4.6 V can improve the battery density, however, structural instability is a critical challenge (eg, electrolyte decomposition, Co …
Number of citations: 15 onlinelibrary.wiley.com
K Hayata, S Furumi - Polymers, 2019 - mdpi.com
Some cellulose derivatives are known to exhibit thermotropic and lyotropic cholesteric liquid crystal (CLC) phases with a visible reflection feature by changing the side chains and …
Number of citations: 12 www.mdpi.com
M Müller, R Zentel - Macromolecular Chemistry and Physics, 2000 - Wiley Online Library
Opalescent films, which own their color to Bragg reflection of light, can be prepared from cholesteric cellulose derivatives. Both lyotropic and thermotropic systems can be realised. Here …
Number of citations: 63 onlinelibrary.wiley.com
Q Zhao, L Luo, Y Yang, Y Gan, Y Wang - China Pharmacy, 2015 - pesquisa.bvsalud.org
… Meanwhile,N-[4-chloro-3-(triflouromethyl)phenyl]-N′-(4-hydroxyphenyl)urea (Ⅶ) was prepared from aminophenol and 4-chloro-3-trifluoromethyl phenyl isocyanate,which was obtained …
Number of citations: 2 pesquisa.bvsalud.org
R Khachatoorian, ED Micewicz, A Micewicz… - Bioorganic & Medicinal …, 2019 - Elsevier
Zika virus (ZIKV) has become a public health concern worldwide due to its association with congenital abnormalities and neurological diseases. To date, no effective vaccines or …
Number of citations: 11 www.sciencedirect.com
S Chamni, J Zhang, H Zou - Green Chemistry Letters and Reviews, 2020 - Taylor & Francis
A phosgene- and metal-free synthesis of unsymmetrical arylurea derivatives utilizing 3-substituted dioxazolones and commercially available amines has been developed. The 3-…
Number of citations: 11 www.tandfonline.com
S Pospisilova, I Malik, J Curillova, H Michnova… - Bioorganic …, 2020 - Elsevier
3-[4-(Substituted)phenyl-/4-(diphenylmethyl)phenylpiperazin-1-yl]-2-hydroxypropyl-1-[(substituted)phenyl]carbamates and their salts with hydrochloric acid were synthesized, …
Number of citations: 6 www.sciencedirect.com
M Murray, A Roseblade, Y Chen, K Bourget… - …, 2020 - Wiley Online Library
Targeting the tumor cell mitochondrion could produce novel anticancer agents. We designed an aryl−urea fatty acid (1 g; 16({[4‐chloro‐3‐(trifluoromethyl)phenyl]carbamoyl}amino)…

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